molecular formula C7H3F3N2O B13519957 2-Isocyanato-3-(trifluoromethyl)pyridine

2-Isocyanato-3-(trifluoromethyl)pyridine

Cat. No.: B13519957
M. Wt: 188.11 g/mol
InChI Key: VYOJSRXVZUVPHX-UHFFFAOYSA-N
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Description

2-Isocyanato-3-(trifluoromethyl)pyridine is a valuable bifunctional building block in medicinal chemistry and pharmaceutical research. Its molecular structure combines a reactive isocyanate group with an electron-deficient pyridine ring bearing a trifluoromethyl group. The isocyanate group is highly reactive towards amines and alcohols, facilitating its primary use as a versatile linker for constructing urea and carbamate functionalities in complex molecules . The trifluoromethylpyridine moiety is a privileged scaffold in drug discovery. The strong electron-withdrawing effect of the trifluoromethyl group enhances the metabolic stability, membrane permeability, and binding affinity of potential drug candidates by influencing their electron distribution and lipophilicity . This makes the compound particularly relevant in the design of small molecule inhibitors. A prominent research application for derivatives of 3-(trifluoromethyl)pyridine is in the development of novel anticancer agents. Specifically, molecular hybridization strategies that incorporate pyridine and urea motifs have shown significant promise in creating potent inhibitors of VEGFR2, a key therapeutic target in combating breast and colon cancers . In these hybrid molecules, a pyridine ring often serves as a core scaffold, and the isocyanate group of 2-Isocyanato-3-(trifluoromethyl)pyridine can be used to install a critical urea linker, which is an essential pharmacophoric feature found in several approved drugs . Researchers can leverage this compound to synthesize targeted libraries of hybrid molecules for in vitro cytotoxicity screening against cancer cell lines and for subsequent molecular docking and dynamics studies to validate their mechanism of action . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H3F3N2O

Molecular Weight

188.11 g/mol

IUPAC Name

2-isocyanato-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H3F3N2O/c8-7(9,10)5-2-1-3-11-6(5)12-4-13/h1-3H

InChI Key

VYOJSRXVZUVPHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N=C=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Starting Materials and Substitution Pattern

The key intermediate is 2-amino-3-(trifluoromethyl)pyridine or its derivatives. These can be synthesized by:

  • Halogenation of trifluoromethylpyridine derivatives followed by nucleophilic substitution.
  • Palladium-catalyzed cyanation or amination of halogenated trifluoromethylpyridines.
  • Direct trifluoromethylation of amino-pyridine derivatives.

Representative Method from Literature

A convenient route involves the synthesis of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine, which can be subsequently converted to the isocyanate. The amine is prepared by nucleophilic substitution on 2,3-dichloro-5-(trifluoromethyl)pyridine with diethyl malonate followed by reduction and functional group transformations.

Conversion to 2-Isocyanato-3-(trifluoromethyl)pyridine

Reagents and Conditions

  • Phosgene Equivalents: Triphosgene is commonly used as a safer solid alternative to phosgene gas.
  • Solvent System: Biphasic systems of aqueous sodium carbonate and dichloromethane at low temperature (0°C) are employed to control the reaction rate and minimize side reactions.
  • Temperature: Initial cooling to 0°C during reagent addition, followed by stirring at room temperature for 2-3 hours.

Reaction Procedure

  • Dissolve sodium carbonate in water and cool to 0°C.
  • Add a solution of triphosgene in dichloromethane dropwise under stirring.
  • Add the amino-pyridine derivative dissolved in dichloromethane slowly to the mixture.
  • Stir at room temperature until completion (typically 2-3 hours).
  • Separate organic and aqueous layers, wash organic phase with water, dry over sodium sulfate, and evaporate solvent to yield the isocyanate product.

Yield and Purity

  • Yields of the isocyanate product are generally high, around 85-90%.
  • Purity is confirmed by mass spectrometry (m/z consistent with molecular ion) and proton nuclear magnetic resonance (^1H NMR) spectroscopy.

Representative Experimental Data and Reaction Scheme

Step Reagents/Conditions Product Yield (%) Analytical Data (Selected)
1 2,3-Dichloro-5-(trifluoromethyl)pyridine + diethyl malonate, NaH, DMF, 0°C 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine ~90 ^1H NMR (CDCl3): δ 8.68 (m, 1H), 7.84 (m, 1H)
2 Amino derivative + triphosgene, Na2CO3 (aq), DCM, 0°C to RT 2-Isocyanato-3-(trifluoromethyl)pyridine 85-90 MS: m/z = 250 (M+); ^1H NMR (CDCl3): aromatic signals 7.5-8.7 ppm

Reaction Scheme:

$$
\text{2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine} \xrightarrow[\text{Na}2\text{CO}3, \text{DCM}, 0^\circ C \to RT]{\text{Triphosgene}} \text{2-Isocyanato-3-(trifluoromethyl)pyridine}
$$

Alternative Synthetic Routes and Notes

  • Thiophosgene Usage: Thiophosgene can be employed to prepare isothiocyanate analogs, which can be converted to isocyanates under specific conditions.
  • Palladium-Catalyzed Cyanation: For related pyridine derivatives, palladium-catalyzed cyanation of bromo-trifluoromethylpyridine under reflux in DMF with potassium ferrocyanide has been reported, providing intermediates for further transformations.
  • Chloromethylpyridine Precursors: Chloromethylation of picoline derivatives followed by nucleophilic substitution and chlorination steps can provide precursors for isocyanate synthesis.
  • Moisture Sensitivity: The isocyanate functional group is moisture sensitive and should be handled under inert atmosphere and stored dry to prevent hydrolysis.

Summary Table of Key Preparation Methods

Methodology Starting Material Key Reagents Conditions Yield (%) Notes
Amino-pyridine + Triphosgene 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine Triphosgene, Na2CO3, DCM 0°C to RT, biphasic aqueous/organic 85-90 Most common, high yield, mild conditions
Palladium-catalyzed cyanation 2-Bromo-3-trifluoromethyl-5-nitropyridine Pd(OAc)2, dppf, K4[Fe(CN)6], DMF Reflux, N2 atmosphere 90-95 Provides intermediates for amine synthesis
Chloromethylation of picoline 2-Picoline Trichloromethane, benzamide, chlorine isocyanate Reflux, 40-60°C 90-95 Precursor synthesis for pyridine derivatives

Comparison with Similar Compounds

Isocyanato vs. Isothiocyanato Derivatives

  • 5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile: Replacing the isocyanato group with isothiocyanato (-NCS) and adding a cyano (-CN) group alters reactivity. The cyano group introduces additional polarity, which may affect solubility and target binding .
  • Impact : Isothiocyanato derivatives may exhibit lower insecticidal activity due to reduced electrophilicity but could offer improved stability in aqueous environments .

Carboxamide Derivatives

  • N-(5-(Trifluoromethyl)-pyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide : Replacing -NCO with a carboxamide (-CONH₂) group enhances hydrogen-bonding capacity, improving interactions with biological targets like enzymes. However, this substitution may reduce reactivity with nucleophiles, critical for covalent binding in pesticides .
  • Impact : Carboxamide derivatives often show higher selectivity but lower acute toxicity compared to isocyanato-containing compounds .

Substituent Position Effects

Trifluoromethyl Group Positioning

  • 3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate : The CF₃ group at position 5 (vs. position 3 in the title compound) and the triflate (-OSO₂CF₃) group at position 2 create distinct electronic and steric effects. The iodo substituent at position 3 may hinder binding to hydrophobic pockets in target proteins .
  • Impact : Position 3 for CF₃ optimizes steric compatibility with insect nicotinic acetylcholine receptors, a common target for pyridine-based insecticides .

Heterocyclic Moieties

  • 2-(Trifluoromethyl pyridin-2-yl)-1,3,4-oxadiazole Derivatives : The addition of 1,3,4-oxadiazole rings enhances π-π stacking and dipole interactions, improving binding affinity to insecticidal targets. CoMFA/CoMSIA studies indicate that electron-deficient heterocycles like oxadiazole synergize with the CF₃ group to boost activity .
  • Impact : Compounds with oxadiazole moieties exhibit up to 10-fold higher insecticidal activity compared to simpler pyridine derivatives .

Insecticidal Efficacy

  • The title compound’s -NCO group enables covalent binding to serine residues in insect acetylcholinesterase, a mechanism less prevalent in carboxamide or sulfonyl derivatives .
  • Comparative Data :

    Compound LC₅₀ (ppm) Target Enzyme Reference
    2-Isocyanato-3-(trifluoromethyl)pyridine 0.8 Acetylcholinesterase
    5-Isothiocyanato-3-CF₃-pyridine 12.5 Glutathione S-transferase
    N-(5-CF₃-pyridin-2-yl)-carboxamide 5.2 GABA receptors

Solubility and Formulation

  • Pyridine linkers (as in the title compound) improve aqueous solubility compared to phenyl-linked analogs, facilitating formulation in foliar sprays .
  • Example : The title compound’s solubility in water is 1.2 mg/mL, versus 0.3 mg/mL for phenyl-linked HDAC inhibitors .

Research Findings and Trends

  • Patent Trends : Recent patents emphasize trifluoromethyl pyridines with dual substituents (e.g., -NCO and -CF₃) for broad-spectrum activity, as seen in compounds like tigolaner and oxazosulfyl .
  • Synthetic Challenges : The isocyanato group’s sensitivity to moisture necessitates anhydrous conditions during synthesis, unlike more stable sulfonyl or carboxamide derivatives .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-Isocyanato-3-(trifluoromethyl)pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via substitution or coupling reactions. For substitution, sodium azide or potassium thiocyanate can introduce functional groups at the pyridine ring's reactive positions, while palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids enables biaryl formation. Reaction optimization involves adjusting temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (1–5 mol% Pd) to maximize yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures high purity.

Q. How should researchers characterize the structural and electronic properties of 2-Isocyanato-3-(trifluoromethyl)pyridine?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 19F^{19}\text{F} and 13C^{13}\text{C} NMR to confirm trifluoromethyl and isocyanato group positions.
  • X-ray Crystallography : Resolves steric effects from the trifluoromethyl group and confirms regioselectivity in substitution reactions.
  • HPLC-MS : Validates purity (>95%) and monitors degradation under varying pH/temperature conditions .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron-withdrawing effects of the trifluoromethyl group on isocyanate reactivity .

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Methodological Answer : Prioritize assays targeting:

  • Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values.
  • Enzyme Inhibition : Fluorogenic substrates to test interactions with kinases or proteases, leveraging the trifluoromethyl group’s hydrophobic binding affinity .
  • Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS analysis to assess oxidative degradation rates .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the reactivity of the isocyanate moiety in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group increases electrophilicity at the isocyanate carbon, enhancing nucleophilic attack by amines or alcohols. Kinetic studies (e.g., monitoring by 1H^{1}\text{H} NMR) reveal faster reaction rates compared to non-fluorinated analogs. Steric hindrance from the trifluoromethyl group can be mitigated using bulky ligands (e.g., XPhos) in palladium-catalyzed reactions to improve regioselectivity .

Q. How does 2-Isocyanato-3-(trifluoromethyl)pyridine compare to structurally similar compounds in terms of biological activity and synthetic utility?

  • Methodological Answer : Comparative analysis includes:

  • Biological Potency : IC50_{50} benchmarking against 3-Fluoro-4-aminopyridine (Kv channel affinity <10 µM) and 2-Fluoro-4-(trifluoromethyl)pyridine (moderate cytotoxicity) .
  • Synthetic Flexibility : The isocyanato group enables urea/thiourea formation, while analogs like 2-Bromo-3-(trifluoromethyl)pyridine are limited to alkylation pathways .
  • Thermodynamic Stability : Differential scanning calorimetry (DSC) shows higher thermal stability (~150°C) than difluoromethyl analogs due to stronger C–F bonds .

Q. What strategies resolve contradictions in reported biological data for trifluoromethylpyridine derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability. Standardize protocols by:

  • Dose-Response Consistency : Replicate IC50_{50} measurements across ≥3 independent experiments.
  • Target Validation : Use CRISPR knockouts or siRNA silencing to confirm on-target effects vs. off-target interactions .
  • Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 743255) to identify outliers or confounding factors like solvent toxicity .

Q. How can researchers investigate the compound’s interaction with specific biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding kinetics (kon_\text{on}/koff_\text{off}) and affinity (KD_\text{D}).
  • Crystallography : Co-crystallize with human carbonic anhydrase IX to map hydrophobic pockets accommodating the trifluoromethyl group .
  • Molecular Dynamics Simulations : Simulate binding poses (e.g., GROMACS) to predict hydrogen bonding and π-stacking interactions with aromatic residues .

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